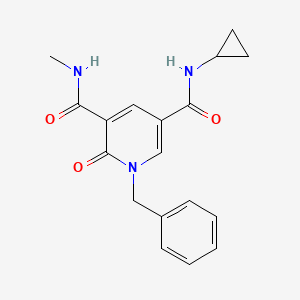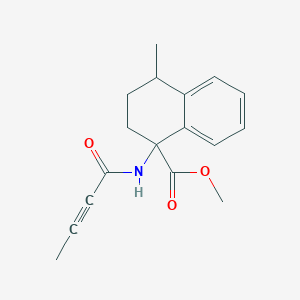
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate, also known as MDMN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MDMN is a naphthalene derivative that has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to possess anti-cancer properties, and Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate may exert its anti-cancer effects through this mechanism. Additionally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell signaling pathways.
生化学的および生理学的効果
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has also been shown to possess anti-viral properties by inhibiting the replication of certain viruses. However, further research is needed to fully understand the biochemical and physiological effects of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate.
実験室実験の利点と制限
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a range of biological activities, making it a promising compound for drug discovery and development. Additionally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to possess low toxicity, which makes it a safer alternative to other compounds that possess similar biological activities. However, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate.
将来の方向性
There are several future directions for research on Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate. Another area of research could focus on the development of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate derivatives with improved solubility and biological activities. Finally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate could be further studied for its potential applications in the treatment of cancer, inflammation, and viral infections.
合成法
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate can be synthesized using a variety of methods, including the Pd-catalyzed coupling reaction between 4-bromo-1-methyl-2-naphthoic acid and 2-butyn-1-amine. The reaction is carried out in the presence of a base and a palladium catalyst, which leads to the formation of the desired product in good yields. Alternatively, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate can also be synthesized using a one-pot reaction between 2-butyn-1-amine, 4-methyl-2-naphthoic acid, and methyl chloroformate in the presence of a base.
科学的研究の応用
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to possess anti-viral properties by inhibiting the replication of certain viruses.
特性
IUPAC Name |
methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-4-7-15(19)18-17(16(20)21-3)11-10-12(2)13-8-5-6-9-14(13)17/h5-6,8-9,12H,10-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVOPBUUIRSNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CCC(C2=CC=CC=C21)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2519559.png)
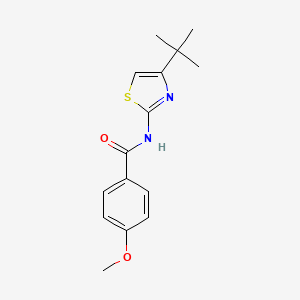
![Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2519566.png)
![5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2519568.png)
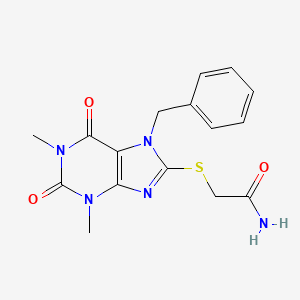
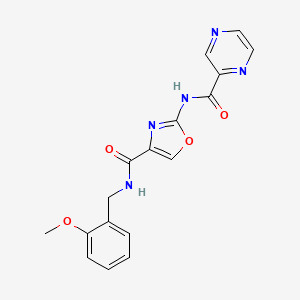
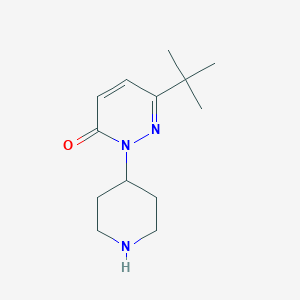

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2519575.png)
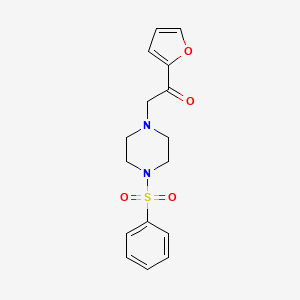
![2-[(4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519578.png)
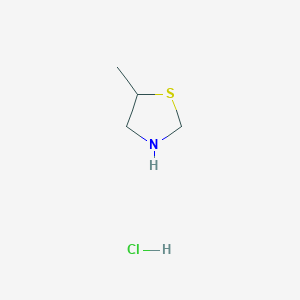
![N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
